

Benzidine sulfate CAS number and molecular weight

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Compound of Interest

Compound Name: *Benzidine sulfate*

Cat. No.: *B1360128*

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In-Depth Technical Guide on Benzidine Sulfate

This technical guide provides a comprehensive overview of **benzidine sulfate**, focusing on its chemical properties, toxicological data, metabolic activation, and the cellular response to the DNA damage it induces. This document is intended for researchers, scientists, and professionals in drug development who are working with or studying this compound.

Chemical and Physical Properties

Benzidine sulfate is the sulfate salt of benzidine, a known human carcinogen.[1][2] Due to its carcinogenic nature, its use is highly regulated.[3] The key identifiers and molecular properties of **benzidine sulfate** are summarized below.

Property	Value	Reference
CAS Number	531-86-2, 21136-70-9	[1][4][5][6]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₄ S	[1][4][5]
Molecular Weight	282.32 g/mol	[4][5][6]

Toxicological Data

The toxicity of **benzidine sulfate** is primarily associated with the activity of its parent compound, benzidine. The acute toxicity of benzidine has been determined in animal studies.

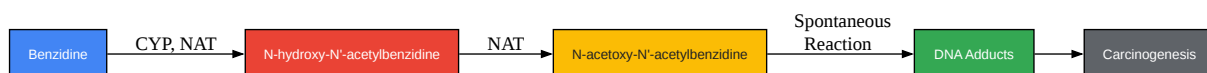
Data Point	Value	Species	Route	Reference
LD50	309 mg/kg	Rat	Oral	[7][8][9][10]
LD50	214 mg/kg	Mouse	Oral	[7]

Metabolic Activation and Carcinogenesis

Benzidine itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. This activation process involves multiple enzymatic steps, primarily occurring in the liver, and leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[11]

Metabolic Activation Pathway

The metabolic activation of benzidine is initiated by N-oxidation, followed by acetylation and further enzymatic reactions. The key enzymes involved include cytochrome P450 (CYP) and N-acetyltransferases (NAT). The ultimate carcinogenic metabolites are highly reactive and can form covalent bonds with cellular macromolecules, including DNA.



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Caption: Metabolic activation pathway of benzidine leading to DNA adduct formation and carcinogenesis.

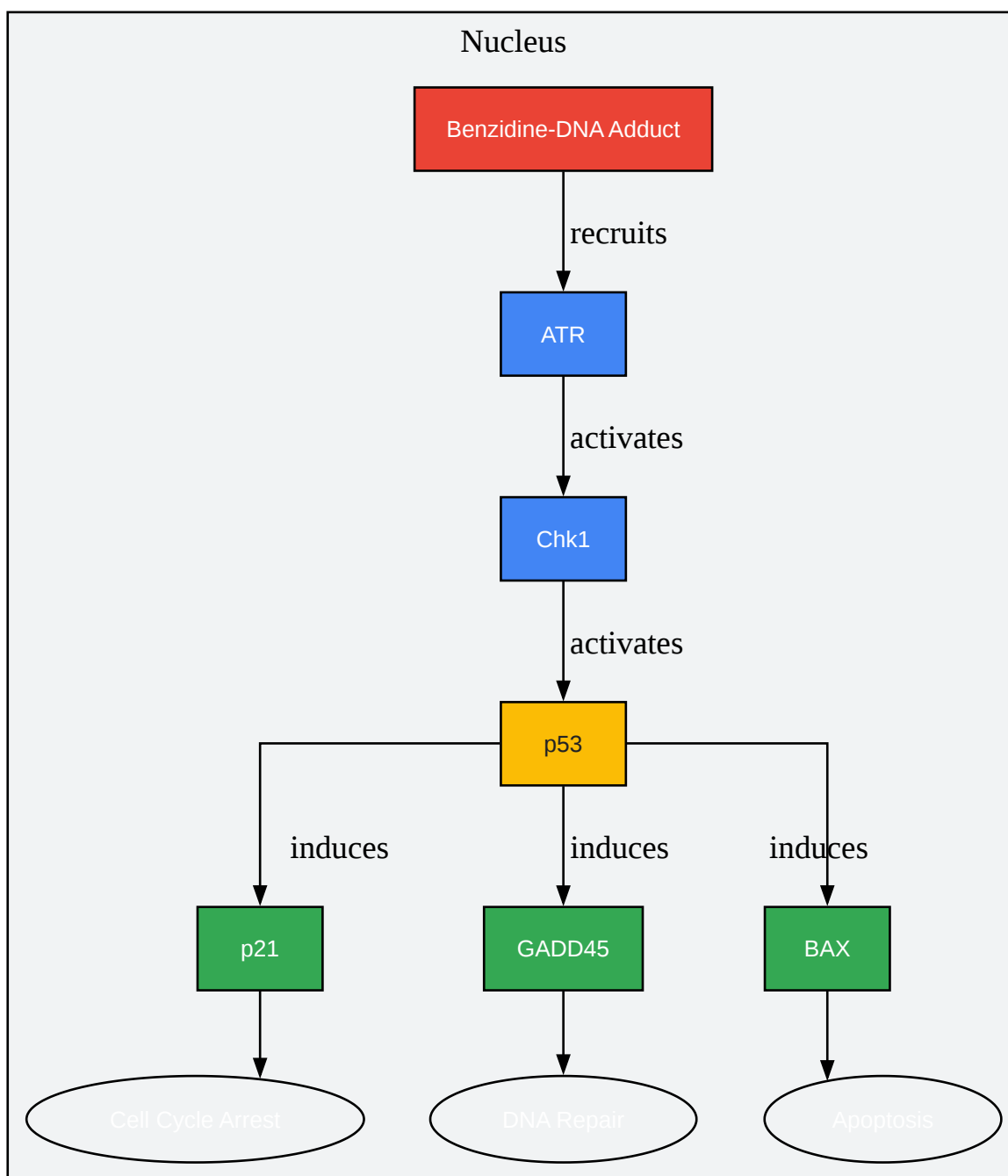
Cellular Response to Benzidine-Induced DNA Damage

The formation of bulky DNA adducts by benzidine metabolites triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network aims to repair the damaged DNA, arrest the cell cycle to allow time for repair, or induce apoptosis.

(programmed cell death) if the damage is too severe. The p53 tumor suppressor protein is a critical mediator of this process.

DNA Damage Signaling Pathway

Upon formation of benzidine-DNA adducts, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the site of damage. This initiates a phosphorylation cascade that activates downstream kinases, such as Chk1, which in turn phosphorylates and activates p53. Activated p53 then transcriptionally regulates a host of target genes that control cell fate.



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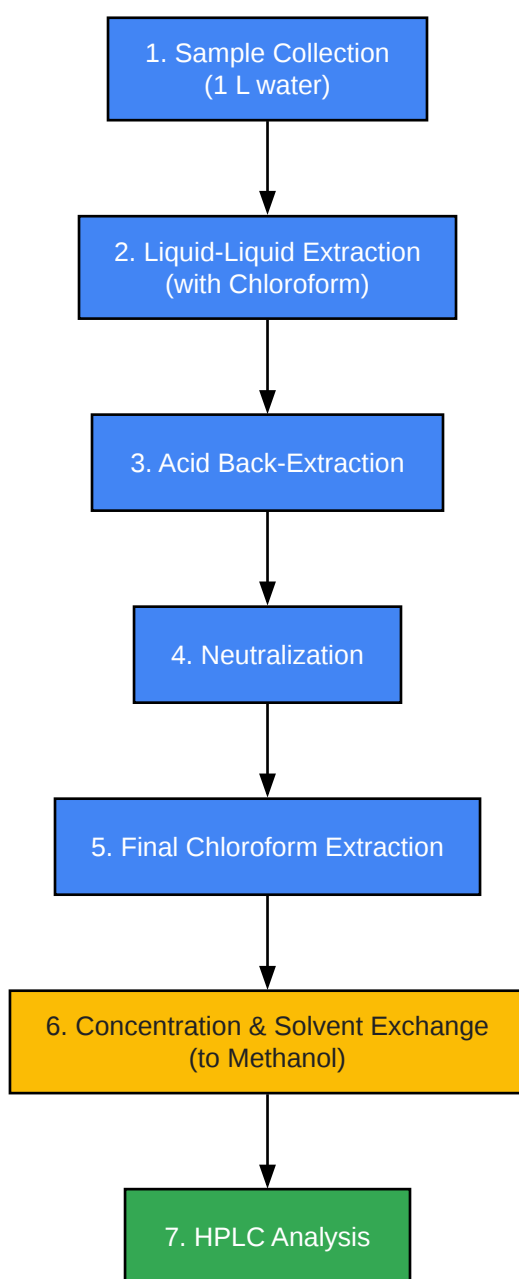
Caption: Simplified signaling pathway of the cellular response to benzidine-induced DNA damage.

Experimental Protocols

The detection and quantification of benzidine in environmental samples are critical for monitoring exposure and ensuring safety. The following is a generalized workflow based on U.S. Environmental Protection Agency (EPA) methodologies for the analysis of benzidines in water samples.

Workflow for Benzidine Analysis in Water

This workflow outlines the key steps from sample collection to analysis by High-Performance Liquid Chromatography (HPLC).



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Caption: General experimental workflow for the analysis of benzidine in water samples.

Detailed Methodologies

1. Sample Preparation and Extraction:

- A 1-liter water sample is collected in a clean glass container.
- The sample is then transferred to a separatory funnel, and liquid-liquid extraction is performed using chloroform.
- The chloroform extract is then subjected to an acid back-extraction to remove interferences.

2. Concentration:

- The acidic extract is neutralized, and a final extraction with chloroform is performed.
- The resulting chloroform extract is concentrated, and the solvent is exchanged to methanol.

3. Instrumental Analysis:

- The concentrated methanol extract is analyzed by HPLC equipped with a suitable detector, such as an electrochemical or UV detector.
- Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

This guide provides a foundational understanding of **benzidine sulfate** for scientific and research professionals. Due to its hazardous nature, all handling and experimental procedures involving this compound should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

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